Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate
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Overview
Description
Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate is an organic compound with a complex structure that includes both aromatic and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3,5-dichloro-4-hydroxyphenyl)carbamate
- Ethyl (3,5-dichloro-4-methylphenyl)carbamate
- Ethyl (3,5-dichloro-4-ethoxyphenyl)carbamate
Uniqueness
Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
84970-51-4 |
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Molecular Formula |
C10H11Cl2NO3 |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
ethyl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO3/c1-3-16-10(14)13-6-4-7(11)9(15-2)8(12)5-6/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
VZVJJGVXIVGKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
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